REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][C:5]([CH3:9])([CH3:8])[C:6]#[N:7].CC(C)(O)C#N.[Cl:16][CH2:17]CCO>O.[Cl-].[Zn+2].[Cl-].[Zn]>[Cl:16][CH2:17][CH2:2][CH2:3][O:4][C:5]([CH3:9])([CH3:8])[C:6]#[N:7] |f:4.5.6|
|
Name
|
intermediate 23
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCOC(C#N)(C)C
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
68.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at 60° C. for 30 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask flushed with nitrogen
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (1×200 mL and 3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum distillation (bp 78-84° C., 10 mmHg)
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |